(2S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
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Overview
Description
(3aS,4S,6S,7aR)-2-(4-Bromobutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a complex organic compound with a unique structure that includes a bromobutyl group and a methanobenzo[d][1,3,2]dioxaborole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,6S,7aR)-2-(4-Bromobutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole typically involves multiple steps. One common method includes the reaction of a suitable dioxaborole precursor with a bromobutyl halide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity (3aS,4S,6S,7aR)-2-(4-Bromobutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole on a larger scale .
Chemical Reactions Analysis
Types of Reactions
(3aS,4S,6S,7aR)-2-(4-Bromobutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole undergoes various chemical reactions, including:
Substitution Reactions: The bromobutyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
(3aS,4S,6S,7aR)-2-(4-Bromobutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole has several scientific research applications:
Mechanism of Action
The mechanism by which (3aS,4S,6S,7aR)-2-(4-Bromobutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ethylhexyl methoxycinnamate: A compound with similar structural features used in sunscreens.
Uniqueness
(3aS,4S,6S,7aR)-2-(4-Bromobutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is unique due to its specific combination of a bromobutyl group and a dioxaborole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H24BBrO2 |
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Molecular Weight |
315.06 g/mol |
IUPAC Name |
(2S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |
InChI |
InChI=1S/C14H24BBrO2/c1-13(2)10-8-11(13)14(3)12(9-10)17-15(18-14)6-4-5-7-16/h10-12H,4-9H2,1-3H3/t10?,11?,12?,14-/m0/s1 |
InChI Key |
DQGAIMVYOVPBSD-ZGGKBRPKSA-N |
Isomeric SMILES |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)CCCCBr |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)CCCCBr |
Origin of Product |
United States |
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